molecular formula C11H19NO4 B13243085 tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13243085
M. Wt: 229.27 g/mol
InChI Key: XSQMTVOFIVAFAL-UHFFFAOYSA-N
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Description

tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the formyl and hydroxymethyl groups. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate to form the Boc-protected pyrrolidine. This intermediate is then subjected to formylation and hydroxymethylation reactions under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of chiral ligands and catalysts .

Biology

In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. It is also used in the development of new pharmaceuticals .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for the development of drugs targeting various diseases, including neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(hydroxymethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-carboxyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both formyl and hydroxymethyl groups on the pyrrolidine ring. This dual functionality allows for diverse chemical reactivity and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-4-5-11(12,7-13)8-14/h7,14H,4-6,8H2,1-3H3

InChI Key

XSQMTVOFIVAFAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CO)C=O

Origin of Product

United States

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